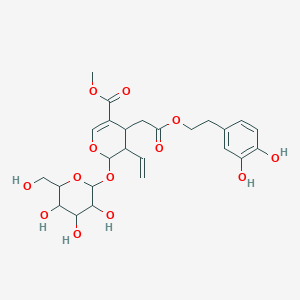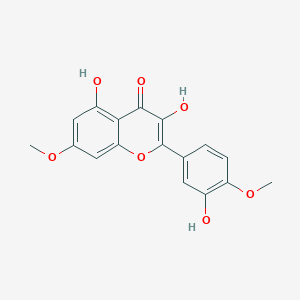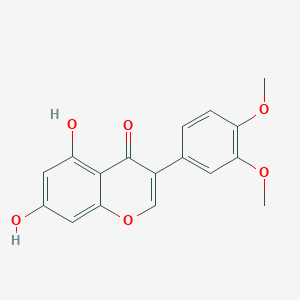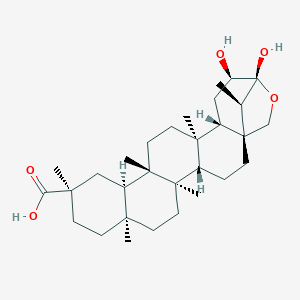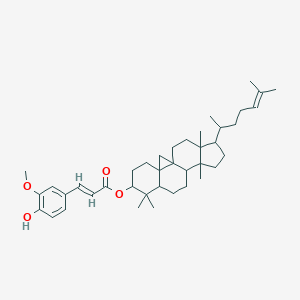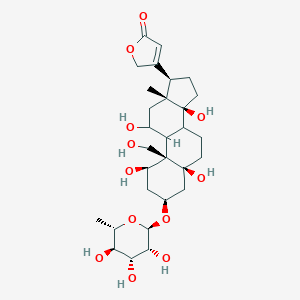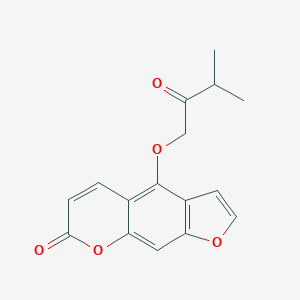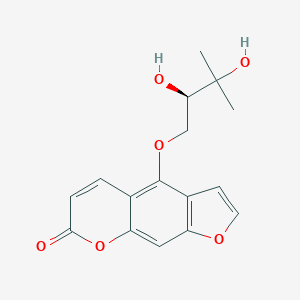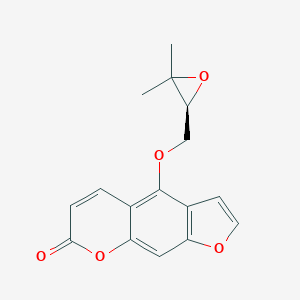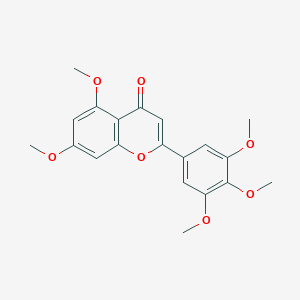
3',4',5',5,7-五甲氧基黄酮
描述
3’,4’,5’,5,7-Pentamethoxyflavone is a flavonoid drug that is used as a cancer chemopreventive agent . It is thought to work by inhibiting the activity of drug transporters and efflux pump molecules in the cell membrane . This compound is a natural flavonoid extracted from Rutaceae plants .
Molecular Structure Analysis
The molecular structure of 3’,4’,5’,5,7-Pentamethoxyflavone is complex, with multiple methoxy groups attached to a flavone backbone .Chemical Reactions Analysis
3’,4’,5’,5,7-Pentamethoxyflavone has been shown to enhance the barrier function of human intestinal Caco-2 cells through transcriptional regulation of the tight junction .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’,4’,5’,5,7-Pentamethoxyflavone include a molecular weight of 372.4 g/mol .科学研究应用
Application in Lipid Metabolism
Field
Biochemistry and Metabolic Biology
Summary of Application
5,7,3’,4’,5’-Pentamethoxyflavone has been found to inhibit pancreatic lipase in a cell-free assay and reduce lipid accumulation in 3T3-L1 adipocytes in a concentration-dependent manner .
Methods of Application
The compound is applied in vitro to 3T3-L1 adipocytes, and its effects on lipid accumulation are observed .
Results
The compound was found to reduce lipid accumulation in these cells, suggesting potential applications in the treatment of conditions related to lipid metabolism .
Application in Cancer Research
Field
Summary of Application
5,7,3’,4’,5’-Pentamethoxyflavone has been found to have potential applications in cancer therapy. It has been shown to sensitize chemoresistant cancer cells to chemotherapeutic agents by inhibition of the Nrf2 pathway . It also inhibits the transactivation of nuclear factor erythroid 2-related factor 2 (Nrf2) in a reporter assay using HEK293T cells .
Methods of Application
The compound is applied to cancer cells in vitro, and its effects on cell viability and response to chemotherapy are observed .
Results
The compound was found to sensitize chemoresistant cancer cells to chemotherapeutic agents, suggesting potential applications in overcoming chemotherapy resistance .
Application in Inflammation Research
Field
Summary of Application
5,7,3’,4’,5’-Pentamethoxyflavone has been found to inhibit LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages and GES-1 cells .
Methods of Application
The compound is applied to cells in vitro, and its effects on NO production in response to LPS stimulation are observed .
Results
The compound was found to inhibit NO production, suggesting potential applications in the treatment of conditions related to inflammation .
Application in Diabetes Research
Field
Summary of Application
5,7,3’,4’,5’-Pentamethoxyflavone has been found to decrease blood glucose levels and renal fibrosis in a rat model of diabetes induced by streptozotocin .
Methods of Application
The compound is administered to rats with streptozotocin-induced diabetes, and its effects on blood glucose levels and renal fibrosis are observed .
Results
The compound was found to decrease blood glucose levels and renal fibrosis, suggesting potential applications in the treatment of diabetes .
Application in Drug Transporter Inhibition
Field
Summary of Application
5,7,3’,4’,5’-Pentamethoxyflavone is a flavonoid drug that is used as a cancer chemopreventive agent. It is thought to work by inhibiting the activity of drug transporters and efflux pump molecules in the cell membrane .
Methods of Application
The compound is applied to human liver cells in vitro, and its effects on the expression of the toll-like receptor (TLR) are observed .
Results
The compound has been shown to inhibit gene expression of the TLR in human liver cells .
Application in Chemoresistant Cancer Cells Sensitization
Field
Summary of Application
5,7,3’,4’,5’-Pentamethoxyflavone, a natural flavonoid extracted from Rutaceae plants, has been found to sensitize chemoresistant cancer cells to chemotherapeutic agents by inhibition of the Nrf2 pathway .
Methods of Application
The compound is applied to chemoresistant cancer cells in vitro, and its effects on cell viability and response to chemotherapy are observed .
Results
The compound was found to sensitize chemoresistant cancer cells to chemotherapeutic agents, suggesting potential applications in overcoming chemotherapy resistance .
Application in Toll-Like Receptor Inhibition
Results
5,7,3’,4’,5’-Pentamethoxyflavone has been shown to inhibit gene expression of the TLR in human liver cells .
Application in Nrf2 Pathway Inhibition
Summary of Application
5,7,3’,4’,5’-Pentamethoxyflavone, a natural flavonoid extracted from Rutaceae plants, sensitizes chemoresistant cancer cells to chemotherapeutic agents by inhibition of the Nrf2 pathway .
未来方向
属性
IUPAC Name |
5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-22-12-8-15(23-2)19-13(21)10-14(27-16(19)9-12)11-6-17(24-3)20(26-5)18(7-11)25-4/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKVSFNAEBQLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333239 | |
| Record name | 3',4',5',5,7-Pentamethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4',5',5,7-Pentamethoxyflavone | |
CAS RN |
53350-26-8 | |
| Record name | 3′,4′,5,5′,7-Pentamethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53350-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4',5',5,7-Pentamethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



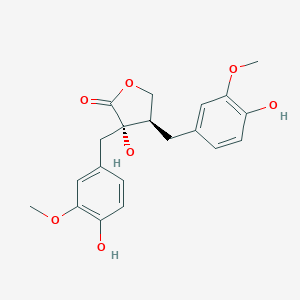
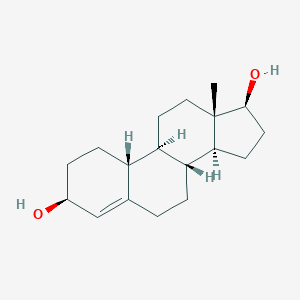
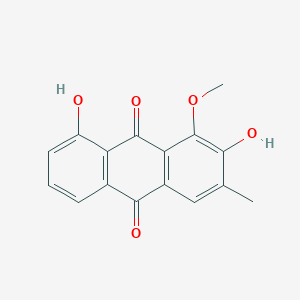
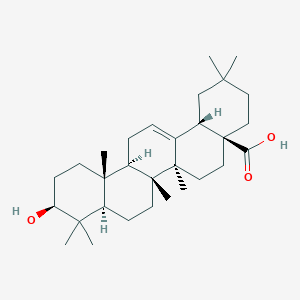
![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)
